The primary source of Butirosin B is Bacillus circulans, particularly strains such as Bacillus circulans SANK 72073. Recent studies have also identified related species, including Paenibacillus chitinolyticus, as potential producers of this antibiotic . The biosynthetic gene cluster responsible for the production of Butirosin B has been characterized, revealing several genes involved in its synthesis .
Butirosin B belongs to the class of aminoglycoside antibiotics, which are characterized by their mechanism of action that involves binding to bacterial ribosomes and inhibiting protein synthesis. It is classified under the broader category of 2-deoxystreptamine-containing antibiotics, which includes other notable compounds such as streptomycin and gentamicin .
The biosynthesis of Butirosin B involves a complex pathway that has been elucidated through genomic studies and enzymatic assays. Key enzymes identified include BtrN, an S-adenosyl-l-methionine radical dehydrogenase, which plays a crucial role in the conversion of substrates during the biosynthetic process .
The biosynthetic pathway starts with the formation of 2-deoxystreptamine, followed by specific modifications that include hydroxylation and amino acid substitutions. The complete gene cluster associated with Butirosin B synthesis spans approximately 24 kilobases and includes multiple open reading frames that encode various enzymes necessary for its production .
Butirosin B has a unique molecular structure characterized by its 2-deoxystreptamine backbone with a specific substitution at the C-1 position. This substitution is critical for its biological activity and resistance profile against certain bacteria.
The structural analysis reveals that Butirosin B maintains functional groups that enhance its interaction with bacterial ribosomes, contributing to its antibiotic properties. Crystallographic studies have provided insights into the three-dimensional configuration of the molecule, allowing for a better understanding of its mechanism of action at a molecular level .
The chemical reactions involved in the biosynthesis of Butirosin B primarily include hydroxylation, methylation, and deamination processes facilitated by specific enzymes encoded within its biosynthetic gene cluster. For instance, the transfer and deprotection steps involving unique amino acid side chains are critical for finalizing the antibiotic's structure .
These reactions are catalyzed by enzymes such as BtrG, which transfers functional groups to intermediates in the pathway. The precise control over these reactions is essential to ensure the formation of the correct structural isomer that exhibits antibiotic activity .
Butirosin B exerts its antibacterial effects primarily by binding to the bacterial ribosome, specifically targeting the 30S subunit. This interaction disrupts protein synthesis by causing misreading of mRNA and inhibiting translocation processes during translation.
Studies have shown that Butirosin B's binding affinity to ribosomal RNA is influenced by its unique structural features, which allow it to effectively compete with other aminoglycosides for ribosomal binding sites .
Butirosin B is typically characterized as a white to off-white powder with solubility in water due to its ionic nature. Its melting point and stability can vary based on environmental conditions.
Chemically, Butirosin B exhibits properties typical of aminoglycosides, including susceptibility to hydrolysis under alkaline conditions and stability under neutral pH environments. Its molecular formula has been determined through various analytical techniques including mass spectrometry and nuclear magnetic resonance spectroscopy .
The butirosin B biosynthetic gene cluster spans approximately 24 kb in Paenibacillus chitinolyticus (formerly Bacillus vitellinus) and Niallia circulans, organized into three contiguous transcriptional units: a core region, an upstream regulatory region, and a downstream modification region [9] [10]. This cluster harbors 22 genes (btrA–btrV) essential for butirosin assembly, modification, and resistance. The core enzymatic machinery includes:
Table 1: Core Enzymes in Butirosin B Biosynthetic Gene Cluster
Gene | Function | Enzyme Class |
---|---|---|
btrC | 2-Deoxy-scyllo-inosose synthase | Cyclase |
btrS | Dual-function aminotransferase (converts 2-DOI to 2-DOIA; amino-DOI to 2-DOS) | Pyridoxal phosphate-dependent |
btrN | 2-Deoxy-scyllo-inosamine dehydrogenase | NAD+-dependent oxidoreductase |
btrM | UDP-GlcNAc:2-DOS glycosyltransferase | Glycosyltransferase |
btrL | PRPP:neamine phosphoribosyltransferase | Phosphoribosyltransferase |
btrI | Acyl carrier protein (AHBA intermediate tethering) | Carrier protein |
btrK | γ-Glutamyl-γ-aminobutyryl-ACP decarboxylase | Pyridoxal phosphate-dependent decarboxylase |
The BGC is governed by a polycistronic operon system. The core biosynthetic genes (btrA–btrV) are co-transcribed, with putative σ⁷⁰-dependent promoters upstream of btrS and btrQ [9]. The upstream region harbors btrQ (radical SAM enzyme), btrW (regulatory protein), and btrX–btrZ (transporters), while the downstream region encodes btrT (aminotransferase) and btrR1–R2 (regulatory GTPases) [9] [10]. This organization ensures synchronized expression for sequential intermediate assembly.
BtrI serves as a covalent anchor for AHBA precursors, employing a 4'-phosphopantetheine prosthetic group to thioesterify intermediates. This tethering:
The pathway initiates with BtrJ-mediated ATP-dependent ligation of L-glutamate to BtrI-ACP, forming γ-glutamyl-ACP [7].
Table 2: Enzymatic Steps in AHBA Side Chain Biosynthesis
Step | Enzyme(s) | Reaction | Cofactors |
---|---|---|---|
Glutamate activation | BtrJ | ATP-dependent ligation of L-Glu to BtrI-ACP | ATP, Mg²⁺ |
Decarboxylation | BtrK | PLP-mediated α-decarboxylation to GABA-ACP | Pyridoxal phosphate |
Hydroxylation | BtrO/BtrV | FADH₂-dependent stereospecific C2 hydroxylation | NADPH, FAD, O₂ |
Transfer to ribostamycin | BtrH | γ-Glutamyl-GABA transfer to C1-amine | None |
Deprotection | BtrG | γ-Glutamyl cyclotransferase | None |
Butirosin exists as epimers A and B, differing in stereochemistry at C-1'' of the ribose moiety. The interconversion involves:
This redox cycle enables dynamic epimerization, ensuring both stereoisomers are biosynthesized from a common intermediate.
Table 3: Enzymes Governing Stereochemical Modifications
Enzyme | Cofactor | Reaction | Stereochemical Outcome |
---|---|---|---|
BtrE | NAD⁺ | Oxidation of C-3'' OH to ketone | Yields planar keto intermediate |
BtrF | NADPH | Reduction of C-3'' keto group | Predominantly 3''(S)-OH (Butirosin A) |
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.: 155408-18-7
CAS No.: